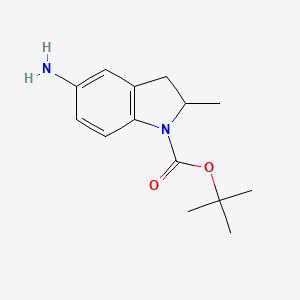

Tert-butyl 5-amino-2-methylindoline-1-carboxylate

説明

特性

分子式 |

C14H20N2O2 |

|---|---|

分子量 |

248.32 g/mol |

IUPAC名 |

tert-butyl 5-amino-2-methyl-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-9-7-10-8-11(15)5-6-12(10)16(9)13(17)18-14(2,3)4/h5-6,8-9H,7,15H2,1-4H3 |

InChIキー |

YOELJPDARJMOOO-UHFFFAOYSA-N |

正規SMILES |

CC1CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N |

製品の起源 |

United States |

準備方法

Cyclization of Substituted Anilines with Subsequent Boc Protection

The indoline core can be constructed via cyclization of substituted aniline derivatives. A common strategy involves intramolecular Friedel-Crafts alkylation or palladium-catalyzed coupling. For example, 2-methyl-5-nitroindoline may serve as a precursor, where the nitro group is reduced to an amine, followed by Boc protection.

Procedure :

-

Cyclization : Treat 2-methyl-5-nitroaniline with ethyl acrylate under acidic conditions (e.g., polyphosphoric acid) to form 2-methyl-5-nitroindoline .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 5-amino-2-methylindoline .

-

Boc Protection : React the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base .

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | PPA, 120°C, 6 h | 65–70 |

| Reduction | 10% Pd/C, H₂, EtOH, RT, 12 h | 85–90 |

| Boc Protection | Boc₂O, TEA, DCM, 0°C→RT, 3 h | 92–95 |

This route is efficient but requires careful control of nitro group reduction to avoid over-hydrogenation .

Reductive Amination of Indole Derivatives

Indole-to-indoline conversion via hydrogenation offers a pathway to access the saturated indoline ring. Starting from 5-nitro-2-methylindole , this method involves two steps:

Procedure :

-

Hydrogenation : Saturate the indole ring using H₂ (50 psi) and Raney Ni in ethanol at 80°C for 24 h .

-

Nitro Reduction and Boc Protection : Reduce the nitro group (H₂, Pd/C) and protect the amine with Boc₂O .

Challenges :

-

Catalyst selection is critical; palladium may require acidic conditions incompatible with Boc groups.

-

Over-hydrogenation can lead to undesired byproducts.

Optimized Conditions :

| Step | Conditions | Yield (%) |

|---|---|---|

| Indole Hydrogenation | Raney Ni, H₂, EtOH, 80°C | 70–75 |

| Nitro Reduction | Pd/C, H₂, MeOH, RT | 88 |

| Boc Protection | Boc₂O, DMAP, DCM | 90 |

Suzuki-Miyaura Coupling for Ring Functionalization

Palladium-catalyzed cross-coupling can introduce substituents to preformed indoline scaffolds. For instance, a boronic ester at the 5-position enables late-stage amination.

Procedure :

-

Borylation : React tert-butyl 5-bromo-2-methylindoline-1-carboxylate with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ as a catalyst .

-

Amination : Substitute the boronate with an amine via Buchwald-Hartwig coupling .

Example :

-

tert-Butyl 5-bromo-2-methylindoline-1-carboxylate + B₂pin₂ → tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylindoline-1-carboxylate (Yield: 82%).

-

Subsequent amination with NH₃·H₂O and Pd/XPhos gives the 5-amino derivative (Yield: 75%) .

Direct Boc Protection of 5-Amino-2-Methylindoline

For readily available 5-amino-2-methylindoline, direct Boc protection is the shortest route.

Procedure :

-

Dissolve 5-amino-2-methylindoline in DCM.

-

Add Boc₂O (1.2 equiv) and TEA (2 equiv) at 0°C.

Optimization Notes :

化学反応の分析

科学研究への応用

SC-54750は、以下のものを含む、科学研究への応用について広く研究されています。

化学: セロトニン受容体活性とそのさまざまな生物系への影響を研究するためのモデル化合物として使用されます。

生物学: セロトニン受容体を調節する役割とその潜在的な治療効果について調査されています。

医学: 胃不全麻痺や化学療法誘発性悪心・嘔吐などの疾患の治療の可能性について研究されています。

科学的研究の応用

The biological activity of tert-butyl 5-amino-2-methylindoline-1-carboxylate is primarily linked to its potential as a pharmaceutical agent. Compounds with similar structures have been reported to exhibit various biological effects, including:

- Anticancer Activity: Preliminary studies suggest that derivatives of indoline compounds may have significant antitumor properties. Further pharmacological studies are needed to establish specific efficacy and mechanisms.

- Neuropharmacological Effects: Research indicates that indoline derivatives can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets for treating central nervous system disorders .

Applications in Drug Development

The potential applications in drug development are vast, particularly given the compound's structural characteristics that enhance lipophilicity and bioavailability:

- Pharmaceutical Research: this compound may serve as a lead compound for developing new drugs targeting various diseases, especially cancer and neurological disorders.

- Synthetic Chemistry: Its reactivity allows for further modifications leading to more complex molecules, which can be tailored for specific therapeutic uses.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in ongoing research:

- Antitumor Studies: In vitro evaluations have demonstrated that compounds similar to this compound exhibit significant antimitotic activity against human tumor cells, with mean growth inhibition values indicating promising anticancer potential .

- Modulation of GPCRs: Research into allosteric modulators has shown that compounds like this compound could provide novel treatment strategies for CNS disorders by modulating receptor activity .

作用機序

類似化合物の比較

SC-54750は、セロトニン4受容体アゴニストおよびセロトニン3受容体アンタゴニストとしての二重作用が特徴です。類似の化合物には、以下が含まれます。

シサプリド: 胃腸の運動性障害の治療に使用されるセロトニン4受容体アゴニスト。

オンダンセトロン: 化学療法による悪心・嘔吐を予防するために使用されるセロトニン3受容体アンタゴニスト。

メトクロプロミド: 一部のセロトニン受容体活性を持つドパミン受容体アンタゴニストであり、悪心と胃不全麻痺の治療に使用されます.

SC-54750は、アゴニストとアンタゴニストの両方の特性を兼ね備えているため、さまざまな治療用途に適した汎用性の高い化合物です。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 5-amino-2-methylindoline-1-carboxylate with structurally related compounds, emphasizing differences in substituents, reactivity, and applications:

Structural and Functional Differences

- Core Structure: The target compound and tert-butyl 5-bromoindoline-1-carboxylate share an indoline core, whereas tert-butyl 5-aminoisoindoline-2-carboxylate has an isoindoline core (different ring fusion geometry), which alters steric and electronic properties . The boronate ester derivative (CAS 905273-91-8) enables participation in cross-coupling reactions, unlike the amino or bromo substituents .

- Substituent Effects: The 5-amino group in the target compound allows for nucleophilic reactions (e.g., acylation, alkylation), whereas 5-bromo substituents (CAS 261732-38-1) facilitate electrophilic substitutions or metal-catalyzed couplings .

Physicochemical Properties

- Solubility: The tert-butyl group in all compounds enhances solubility in organic solvents (e.g., THF, DCM). The amino group in the target compound increases polarity, improving aqueous solubility compared to bromo or boronate derivatives. The oxalate salt of tert-butyl 5-aminoisoindoline-2-carboxylate (CAS 2061979-87-9) exhibits higher crystallinity and stability, advantageous for pharmaceutical formulations .

- Stability: Tert-butyl carbamates are stable under basic conditions but cleaved by strong acids (e.g., TFA), a property shared across analogs . Bromo and boronate derivatives require inert storage to prevent degradation, whereas amino-substituted compounds may oxidize if exposed to air .

生物活性

Tert-butyl 5-amino-2-methylindoline-1-carboxylate (TBAMIC) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

TBAMIC is characterized by its unique structure, which includes a tert-butyl group, an amino group, and an indoline ring system. Its molecular formula is C13H18N2O2, with a molecular weight of approximately 234.29 g/mol. The indoline framework contributes to its stability and reactivity, making it a valuable subject for pharmacological studies. The presence of the tert-butyl group enhances its lipophilicity, which can significantly influence its pharmacokinetic properties.

Biological Activity

The biological activity of TBAMIC is primarily linked to its potential as a pharmaceutical agent. Compounds with similar indoline structures have exhibited a range of biological effects, including:

- Anticancer Activity : Indoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : TBAMIC has been investigated for its ability to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (5-LOX), which plays a critical role in the biosynthesis of leukotrienes .

- Antimicrobial Properties : Preliminary studies suggest that TBAMIC may possess antimicrobial activity against certain bacterial strains, although further research is required to confirm these findings.

Table 1: Summary of Biological Activities of TBAMIC

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell cycle | , |

| Anti-inflammatory | Inhibits 5-LOX activity | |

| Antimicrobial | Potential activity against bacterial strains |

Synthesis Methods

The synthesis of TBAMIC typically involves several steps. One common method utilizes tert-butyl chloroformate as a protecting agent for the amino group during subsequent reactions. The general synthetic pathway includes:

- Protection of the Amino Group : Using tert-butyl chloroformate.

- Formation of the Indoline Framework : Through cyclization reactions.

- Deprotection : To yield the final product.

This multi-step synthesis allows for further chemical modifications that can enhance the compound's biological activity and specificity.

Case Studies and Research Findings

Recent studies have highlighted the potential of TBAMIC in various therapeutic areas:

- Anti-inflammatory Characterization : A study demonstrated that indoline-based compounds, including TBAMIC, exhibited significant inhibition of 5-LOX in vitro, with an IC50 value indicating effective anti-inflammatory properties .

- Anticancer Studies : Research on related indoline derivatives has shown that they can selectively induce apoptosis in cancer cells, leading to decreased viability and proliferation rates .

Table 2: Case Study Results on TBAMIC

Q & A

Q. What computational methods can predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .

- MD Simulations : Model solvation effects in DMSO/water mixtures to study hydrolysis kinetics .

Data Contradiction Analysis

Q. How should I interpret conflicting HPLC purity results versus NMR integration?

Q. Why do crystallographic data sometimes disagree with spectroscopic assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。